molecular formula C12H24O3 B12892429 (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol

(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol

Cat. No.: B12892429
M. Wt: 216.32 g/mol
InChI Key: YPFMROQPNCEUIF-SDDRHHMPSA-N
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Description

Properties

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(2S,3R,4S)-2-octyloxolane-3,4-diol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11-12(14)10(13)9-15-11/h10-14H,2-9H2,1H3/t10-,11-,12+/m0/s1

InChI Key

YPFMROQPNCEUIF-SDDRHHMPSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H]([C@H](CO1)O)O

Canonical SMILES

CCCCCCCCC1C(C(CO1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of asymmetric dihydroxylation of an octyl-substituted tetrahydrofuran precursor. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.

Industrial Production Methods

Industrial production of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and stereoselectivity. These methods are advantageous due to their sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with reduced hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of octyl-substituted tetrahydrofuran ketones or aldehydes.

    Reduction: Formation of reduced tetrahydrofuran derivatives.

    Substitution: Formation of halogenated or alkylated tetrahydrofuran derivatives.

Scientific Research Applications

(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The octyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogues

Nucleoside Derivatives
  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4): Substituents: A hydroxymethyl group at C2 and a purine base at C4. Molecular Weight: 252.23 g/mol . Toxicity: Classified under GHS as acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Applications: Likely used as a nucleoside analog in antiviral or anticancer research due to its structural similarity to adenosine .
  • (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol hydrate (CAS 1217450-24-2): Substituents: Chloromethyl group at C5 and an amino-purine base at C2. Molecular Weight: 303.70 g/mol . Applications: Likely a synthetic intermediate for modified nucleosides or prodrugs .

Its octyl chain may improve membrane permeability compared to polar nucleoside analogs .

Carbohydrate Derivatives
  • (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol :
    • Substituents : Multiple hydroxymethyl and hydroxyl groups across fused tetrahydrofuran and pyran rings.
    • Applications : Likely a carbohydrate intermediate for glycosylation or polymer synthesis .

Comparison :
The target compound’s simplicity (single tetrahydrofuran ring vs. fused systems) and lack of polyhydroxy groups limit its utility in carbohydrate chemistry but simplify synthetic modification .

Surfactant Derivatives
  • Sorbitan Monooleate (Span 80): Structure: Oleic acid ester of (2R,3R,4S)-2-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol . Molecular Weight: ~428.6 g/mol. Applications: Non-ionic surfactant in cosmetics, food, and pharmaceuticals .

Comparison :
The target compound’s free diol and octyl chain (vs. esterified oleate in Span 80) reduce surface activity but may allow for milder emulsification or biocompatible formulations .

Key Findings

  • Lipophilicity : The octyl chain in the target compound enhances lipid solubility compared to nucleoside analogs, suggesting utility in lipid-based drug delivery .
  • Toxicity : Unlike purine derivatives, the target compound lacks acute toxicity classifications, though skin/eye irritation risks may persist due to diol reactivity .
  • Synthetic Flexibility : The diol groups enable derivatization (e.g., esterification, etherification), contrasting with nucleoside analogs constrained by heterocyclic bases .

Further research is needed to explore its biological activity and industrial applications.

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